molecular formula C8H10N2 B11924204 5-Methyl-2,3-dihydroimidazo[1,2-a]pyridine

5-Methyl-2,3-dihydroimidazo[1,2-a]pyridine

Cat. No.: B11924204
M. Wt: 134.18 g/mol
InChI Key: QXLQADGVGZEODD-UHFFFAOYSA-N
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Description

5-Methyl-2,3-dihydroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry. The structure of this compound consists of a fused bicyclic system containing both imidazole and pyridine rings, with a methyl group attached to the fifth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2,3-dihydroimidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of 2-aminopyridine with α-haloketones under basic conditions. The reaction typically proceeds via the formation of an intermediate imine, which undergoes intramolecular cyclization to yield the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2,3-dihydroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methyl-2,3-dihydroimidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-2,3-dihydroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2,3-dihydroimidazo[1,2-a]pyridine is unique due to the presence of the methyl group at the fifth position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its interaction with specific molecular targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C8H10N2

Molecular Weight

134.18 g/mol

IUPAC Name

5-methyl-2,3-dihydroimidazo[1,2-a]pyridine

InChI

InChI=1S/C8H10N2/c1-7-3-2-4-8-9-5-6-10(7)8/h2-4H,5-6H2,1H3

InChI Key

QXLQADGVGZEODD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=NCCN12

Origin of Product

United States

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